molecular formula C13H16N2O2 B1607195 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione CAS No. 59026-32-3

5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione

Cat. No. B1607195
CAS RN: 59026-32-3
M. Wt: 232.28 g/mol
InChI Key: QEZWGNXBAXQVJT-UHFFFAOYSA-N
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Description

5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione, also known as ETD or Ethotoin, is a heterocyclic organic compound that belongs to the family of pyrimidine derivatives. It is a potent anticonvulsant drug that is used to treat epilepsy, a neurological disorder characterized by recurrent seizures. Ethotoin was first synthesized in 1947 and has been used clinically since the 1950s.

Mechanism Of Action

The exact mechanism of action of 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione is not fully understood. However, it is believed to work by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. By increasing the activity of GABA, 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione can reduce the likelihood of seizures.

Biochemical And Physiological Effects

5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione has been shown to have a number of biochemical and physiological effects. It can reduce the excitability of neurons, decrease the release of glutamate, and increase the uptake of GABA. In addition, 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione has been shown to have antioxidant properties, which may help to protect neurons from damage.

Advantages And Limitations For Lab Experiments

5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it easy to study. In addition, it has a relatively low toxicity, making it safe for use in animals. However, there are also some limitations to using 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione in lab experiments. For example, it has a short half-life, which means that it must be administered frequently to maintain therapeutic levels in the body.

Future Directions

There are a number of future directions for research on 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione. One area of interest is the development of new analogs of 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione that may have improved efficacy or fewer side effects. In addition, researchers are interested in studying the potential use of 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the mechanisms of action of 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione and how it can be used to better understand the underlying causes of epilepsy.

Scientific Research Applications

5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione has been extensively studied for its anticonvulsant properties. It has been shown to be effective in controlling seizures in both humans and animals. In addition, 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione has been studied for its potential use in the treatment of other neurological disorders, such as migraine headaches and neuropathic pain.

properties

IUPAC Name

5-ethyl-5-(4-methylphenyl)-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-13(10-6-4-9(2)5-7-10)11(16)14-8-15-12(13)17/h4-7H,3,8H2,1-2H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZWGNXBAXQVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NCNC1=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207787
Record name 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione
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Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione

CAS RN

59026-32-3
Record name 5-Ethyldihydro-5-(4-methylphenyl)-4,6(1H,5H)-pyrimidinedione
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Record name 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione
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Record name 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione
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Record name 5-ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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